3-(Aminomethyl)-N,N-dimethylaniline hydrochloride

説明

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Synonyms

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is the primary IUPAC name for this compound. Its chemical structure includes a benzene ring substituted with a dimethylamino group at position 3 and an aminomethyl group attached to the same carbon. Key synonyms and identifiers include:

The compound is also referred to as 3-(dimethylamino)benzylamine hydrochloride in some contexts .

CAS Registry Number Analysis and Regulatory Classifications

CAS 146639-76-1 is the primary identifier for this compound. Regulatory classifications include:

The compound’s regulatory status reflects its inclusion in standard chemical inventories without additional restrictions under current frameworks.

Molecular Formula and Structural Representation

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride has the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . Its structure combines:

- A benzene ring with a dimethylamino group at position 3.

- An aminomethyl group (-CH₂NH₂) attached to the same carbon.

- A hydrochloride counterion (Cl⁻) ensuring ionic stability.

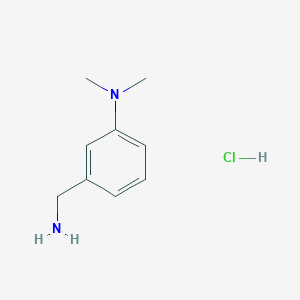

Structural Depiction

The SMILES notation CN(C)C1=CC=CC(=C1)CN.Cl accurately represents the compound’s connectivity . A simplified 2D structure is shown below:

Cl⁻

|

H₂N-CH₂-C₆H₃(N(CH₃)₂)-

Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅ClN₂ | |

| Molecular Weight | 186.68 g/mol | |

| Density | Not explicitly reported | — |

| Boiling Point | Not explicitly reported | — |

| SMILES | CN(C)C1=CC=CC(=C1)CN.Cl |

特性

IUPAC Name |

3-(aminomethyl)-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLPAKMAIZFDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions, where formaldehyde acts as a source of the aminomethyl group. The general reaction scheme is as follows:

N,N-dimethylaniline+formaldehyde+HCl→3-(Aminomethyl)-N,N-dimethylaniline hydrochloride

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Primary and secondary amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

Chemical Applications

Organic Synthesis

- Reagent in Chemical Reactions : The compound serves as a crucial reagent in organic synthesis, particularly in the preparation of dyes and pigments. Its amine functional group allows for nucleophilic substitution reactions, making it versatile in creating various chemical derivatives .

- Intermediate for Dyes : It is utilized as an intermediate in the production of azo dyes, which are widely used in textiles and food coloring.

Biological Applications

Enzyme Interaction Studies

- Biochemical Probes : The compound has been employed as a probe to study enzyme interactions. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders .

- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays demonstrated that certain analogs can inhibit the growth of cancer cell lines with IC50 values ranging from 6 to 30 μM .

Pharmacological Applications

Therapeutic Development

- Potential Drug Precursor : The compound is being investigated for its role as a precursor in synthesizing pharmaceutical compounds targeting various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating conditions such as cancer and metabolic disorders .

- Toxicological Assessments : While exhibiting biological activity, preliminary toxicological evaluations indicate the need for further studies to fully understand its safety profile.

Industrial Applications

Manufacture of Specialty Chemicals

- Chemical Manufacturing : In industrial settings, 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is utilized in the production of specialty chemicals and materials. Its properties facilitate large-scale synthesis processes involving continuous flow reactors to optimize efficiency and output .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis | Used in dye production and chemical derivatives |

| Biological Studies | Enzyme inhibition studies | Significant anticancer activity observed |

| Pharmacological Research | Drug precursor for targeted therapies | Potential for metabolic disorder treatment |

| Industrial Chemistry | Manufacture of specialty chemicals | Optimized production methods using automated systems |

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study evaluated the anticancer properties of various derivatives of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride against MDA-MB-231 breast cancer cells. Results indicated that compounds exhibited IC50 values ranging from 6 to 30 μM, with significant induction of apoptosis observed at higher concentrations .

-

Enzyme Inhibition Research :

- Research focused on the inhibition of specific metabolic enzymes showed that this compound could effectively modulate enzyme activity, leading to potential applications in drug development for metabolic diseases.

-

Toxicological Evaluation :

- Toxicological assessments highlighted the need for comprehensive safety evaluations due to the compound's biological activity and potential risks associated with its use in therapeutic contexts.

作用機序

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular pathways and enzyme activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride

4-(Aminomethyl)-N,N-dimethylaniline hydrochloride (CAS: 34403-52-6) is the para-substituted isomer of the target compound. It shares the molecular formula C₉H₁₅ClN₂ but differs in the placement of the aminomethyl group on the aromatic ring . Key distinctions include:

Chlorinated Derivatives

3-Chloro-N,4-dimethylaniline Hydrochloride

This compound (CAS: Unspecified) replaces the aminomethyl group with a chlorine atom and includes an additional methyl substituent. Its molecular formula is C₈H₁₁Cl₂N (MW: 192.09 g/mol) . Differences include:

- Functional Groups: Chlorine instead of aminomethyl.

- Reactivity : Likely less nucleophilic due to the absence of a primary amine.

- Applications : Used as a pharmaceutical intermediate, emphasizing its utility in medicinal chemistry .

3-(Chloromethyl)-N,N-dimethylaniline Hydrochloride

3-(Chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 117347-85-0) substitutes the aminomethyl group with a chloromethyl moiety (C₉H₁₃Cl₂N, MW: 218.12 g/mol) . Key contrasts:

- Reactivity: The chloromethyl group enables alkylation reactions, whereas the aminomethyl group in the target compound may participate in condensation or coupling reactions.

Aliphatic Analogs: 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

This aliphatic compound (CAS: 5407-04-5) features a propane backbone with dimethylamino and chlorine substituents (C₅H₁₃Cl₂N, MW: 158.07 g/mol) . Differences include:

Bioactive Derivatives: 4-Dimethylamino-N-benzylcathinone Hydrochloride

4-Dimethylamino-N-benzylcathinone hydrochloride (CAS: 2740524-43-8) is a cathinone derivative with a ketone and benzyl group (C₁₈H₂₂N₂O·2HCl, MW: 355.3 g/mol) . Contrasts include:

Comparative Data Table

生物活性

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride, also known as dimethylaminobenzylamine, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H14N2·HCl

- Molecular Weight : 188.68 g/mol

- CAS Number : 2760938

The biological activity of 3-(aminomethyl)-N,N-dimethylaniline hydrochloride is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to act as a nucleophile, participating in reactions that can modify biomolecules and potentially alter cellular functions.

Antimicrobial Properties

Research indicates that 3-(aminomethyl)-N,N-dimethylaniline hydrochloride possesses antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential application in developing antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance:

- Cell Line : MDA-MB-231 (breast cancer)

- IC50 Value : Approximately 30 µM after 48 hours of treatment.

Flow cytometry analysis revealed that treatment with this compound induces apoptosis in cancer cells, as evidenced by increased Annexin V-positive cells, indicating its potential as a therapeutic agent against certain cancers.

Case Studies

- Study on Apoptosis Induction

- A study investigated the effects of 3-(aminomethyl)-N,N-dimethylaniline hydrochloride on MDA-MB-231 cells. The results indicated that at a concentration of 50 µM, there was a significant increase in apoptotic cells (51% increase in Annexin V-positive/PI-negative cells) compared to control groups.

- In Vivo Efficacy

- In animal models, the compound was administered orally at a dose of 50 mg/kg. Pharmacokinetic studies showed peak plasma concentrations reaching approximately 40 µM within five hours post-administration, with a half-life of about two hours. This pharmacokinetic profile suggests favorable absorption and distribution characteristics for further development as a drug candidate.

Q & A

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride, and how can purity be validated?

The compound is synthesized via alkylation of 3-aminomethylaniline with methyl chloride under basic conditions. Key steps include protecting the aminomethyl group to prevent side reactions and using Cs₂CO₃ as a base in anhydrous DMF to enhance reaction efficiency. Purification typically involves reverse-phase HPLC, followed by recrystallization from ethanol/water mixtures. Structural validation requires ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out by-products like N-ethyl derivatives .

Q. How should researchers characterize the stability of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring decomposition via UV-Vis spectroscopy (λmax = 270 nm).

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hygroscopicity : Store samples in desiccators with controlled humidity and track mass changes. Evidence suggests the hydrochloride salt is hygroscopic, requiring anhydrous storage .

Q. What analytical techniques are critical for distinguishing 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride from structural isomers?

Use a combination of:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to separate meta- and para-substituted isomers.

- Spectroscopy : ¹H-NMR to identify the aromatic proton splitting pattern (meta-substitution shows distinct coupling constants vs. para).

- X-ray crystallography : For definitive structural confirmation, particularly when synthesizing novel derivatives .

Advanced Research Questions

Q. How does the meta-substitution pattern of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride influence its reactivity in cross-coupling reactions?

The meta-aminomethyl group introduces steric hindrance, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) for Suzuki-Miyaura couplings. Comparative studies with para-substituted analogs (e.g., N,N-Dimethyl-p-phenylenediamine) show lower yields (45–60% vs. 70–85%) due to reduced electronic activation at the meta position. Optimize reaction times (24–48 hours) and temperatures (80–100°C) to mitigate this .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from:

- Purity issues : Validate starting material purity via LC-MS before derivatization.

- Solvent effects : DMSO may induce aggregation artifacts; use aqueous buffers for in vitro assays.

- Metabolic interference : Screen for cytochrome P450 interactions using liver microsomes to identify false-positive bioactivity .

Q. How can 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride be utilized as a ligand in enzyme inhibition studies?

The dimethylamino group acts as a hydrogen-bond acceptor, enabling interactions with catalytic residues in enzymes like neuronal nitric oxide synthase (nNOS). Design derivatives by conjugating the aminomethyl group to quinoline scaffolds (e.g., via reductive amination) to enhance binding affinity. IC₅₀ values for such derivatives range from 50–200 nM, validated via fluorescence polarization assays .

Q. What are the mechanistic implications of oxidative by-products formed during the synthesis of this compound?

Oxidation with KMnO₄ or H₂O₂ generates quinone-imine derivatives, detectable via LC-MS. These by-products can catalyze unwanted side reactions (e.g., Michael additions). Mitigation strategies include:

- Inert atmosphere synthesis : Use N₂/Ar to prevent oxidation.

- Radical scavengers : Add BHT (butylated hydroxytoluene) at 0.1% w/v .

Methodological Considerations

Q. How to optimize reaction yields when synthesizing peptidomimetics from 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride?

- Protection/deprotection : Use Boc or Fmoc groups for the aminomethyl moiety during solid-phase peptide synthesis.

- Coupling reagents : EDC/HCl or HATU in DMF improves amidation efficiency (yields: 75–90%).

- Purification : Gradient elution (10→50% acetonitrile in water) on preparative HPLC removes truncated sequences .

Q. What computational tools predict the binding modes of derivatives targeting protein kinases?

- Docking : Use AutoDock Vina with crystal structures (PDB: 3NO3) to model interactions.

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Train on IC₅₀ data to prioritize derivatives with logP < 3 and polar surface area >80 Ų .

Safety and Handling

Q. What precautions are necessary for handling 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride in laboratory settings?

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ in rats: 250 mg/kg).

- Storage : Keep in amber vials under argon at –20°C to prevent hygroscopic degradation.

- Disposal : Neutralize with 1M NaOH before incineration to avoid releasing chlorinated by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。